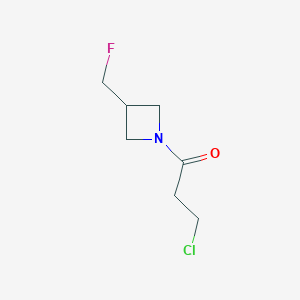

3-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClFNO/c8-2-1-7(11)10-4-6(3-9)5-10/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDBINUKDFIZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may influence its interactions with biological targets, making it a candidate for further research into its therapeutic applications.

- Molecular Formula: C7H11ClFNO

- Molecular Weight: 179.62 g/mol

- CAS Number: 2092718-53-9

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoromethyl group enhances binding affinity through hydrophobic interactions, while the azetidine ring contributes to the compound's stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity: Preliminary studies suggest that derivatives of azetidinone, including this compound, may inhibit the proliferation of cancer cells. For instance, azetidinone derivatives have shown promising results against human breast cancer cell lines (e.g., MCF-7) .

- Antimicrobial Properties: The compound has been investigated for its potential antibacterial effects. In vitro studies have demonstrated that related azetidinone compounds exhibit activity against various bacterial strains, indicating a potential role in treating bacterial infections .

Antiproliferative Effects

A study evaluating the antiproliferative effects of azetidinone derivatives found that certain compounds significantly inhibited cell growth in MCF-7 breast cancer cells. The results are summarized in Table 1 below:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| CA-4 | 3.9 | MCF-7 |

| 3-Chloro-Azetidinone Derivative | TBD | MCF-7 |

Note: TBD indicates that specific IC50 values for this compound were not provided in the available data.

Antibacterial Activity

In a separate investigation into the antibacterial properties of azetidinone derivatives, several compounds displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA strains. The minimum inhibitory concentration (MIC) values for selected compounds are shown in Table 2:

| Compound | MIC (nM) | Bacterial Strain |

|---|---|---|

| Compound A | 44 | MRSA |

| Compound B | 180 | B. subtilis |

Case Studies

Several case studies have highlighted the potential of azetidinone derivatives in cancer treatment:

- Study on Resveratrol Analogues : Research involving synthetic analogues of resveratrol, which included azetidinone structures, indicated enhanced bioavailability and anticancer activity compared to natural resveratrol . These findings suggest that modifications to the azetidine structure can lead to improved therapeutic profiles.

- Evaluation of Antimicrobial Efficacy : A study assessing the antibacterial properties of various azetidinones found that certain modifications increased efficacy against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s azetidine ring contrasts with aromatic or heteroaromatic substituents in structurally related 3-chloro-propan-1-one derivatives (Table 1). Key structural variations include:

- Aromatic vs. Heterocyclic Substitutions : Analogous compounds such as 3-chloro-1-(thiophen-2-yl)propan-1-one (aromatic thiophene) and 3-chloro-1-(2,4-dichlorophenyl)propan-1-one (polyhalogenated aryl) lack the azetidine ring, which confers distinct stereoelectronic properties .

Physicochemical and Pharmacological Properties

- Reactivity : The strained azetidine ring may increase susceptibility to ring-opening reactions compared to stable aromatic systems .

- Bioactivity: Arylpropanones like 3-chloro-1-(4-methylphenyl)propan-1-one serve as precursors to psychoactive substances (e.g., synthetic cathinones), whereas azetidine derivatives may target neurological or antimicrobial pathways due to their heterocyclic nature .

Data Table: Key Analogs of 3-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Key Findings and Implications

- Synthetic Challenges : Fluorinated heterocycles often require specialized conditions (e.g., anhydrous, low-temperature) to prevent decomposition, contrasting with simpler aryl analogs .

- Regulatory Considerations: Unlike psychoactive arylpropanones (e.g., mexedrone precursors), azetidine derivatives may evade current drug legislation due to structural dissimilarity .

Preparation Methods

Fluorination of Azetidine Precursors

A critical step in the synthesis is the selective fluorination of azetidine derivatives. This is typically achieved by:

- Using tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate as precursors.

- Reacting these with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to replace the mesylate or tosylate leaving groups with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate .

This fluorination step must be carefully controlled to minimize side reactions and by-products such as chloromethyl azetidine derivatives.

Deprotection and Ring Functionalization

- The Boc protecting group on the azetidine nitrogen is removed using acidic reagents like para-toluenesulfonic acid , trifluoroacetic acid , or acetic acid to yield the free amine.

- The free amine is then reacted with 3-chloropropanoyl chloride or related acylating agents to introduce the 3-chloropropan-1-one moiety, forming the target compound.

Alternative Cyclization Routes

Alternative synthetic routes involve:

- Cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol to form benzhydryl-protected azetidine intermediates.

- Subsequent mesylation, fluorination, and deprotection steps to achieve the fluoromethyl azetidine core.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination of mesylate/tosylate azetidine | Tetra-butylammonium fluoride (TBAF) or HF/trimethylamine | Selective fluorination; control of by-products essential |

| Boc Deprotection | Para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid | Mild acidic conditions to remove Boc protecting group |

| Acylation with 3-chloropropanoyl chloride | 3-Chloropropanoyl chloride, base (e.g., triethylamine) | Introduces chloro-propanone side chain |

| Cyclization (alternative) | Benzhydrylamine, epichlorohydrin, diisopropylethylamine, ethanol | Forms protected azetidine intermediate |

| Mesylation | Methanesulfonyl chloride, triethylamine, DCM | Prepares mesylate for fluorination |

| Fluorination (alternative) | Triethylamine trihydrofluoride | Alternative fluorinating agent |

Purification and Yield Considerations

- Purification is typically performed by aqueous extraction followed by organic solvent washes to reduce impurities such as chloromethyl azetidine derivatives to below 1%.

- Final products are purified by column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

- Yields for key intermediates like 3-chloro-1-(p-tolyl)propan-1-one have been reported around 60-80%, indicating efficient synthetic steps.

Comparative Data Table of Key Intermediates and Reactions

Research Findings and Notes

- The use of fluorinating agents such as TBAF and HF/trimethylamine is critical for achieving selective fluoromethyl substitution on the azetidine ring.

- Acidic deprotection of Boc groups must be carefully controlled to avoid degradation or side reactions.

- Alternative synthetic routes provide flexibility in accessing fluoromethyl azetidine intermediates, which can be further functionalized to the target compound.

- The presence of chloro substituents on the propanone chain requires careful handling due to their reactivity and potential for side reactions.

- Purification steps including aqueous extraction and chromatography are essential to obtain high-purity final products suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.